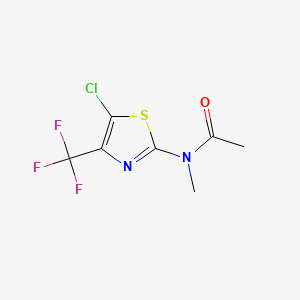
N-(5-Chloro-4-(trifluoromethyl)-1,3-thiazol-2-yl)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Chloro-4-(trifluoromethyl)-1,3-thiazol-2-yl)-N-methylacetamide is a chemical compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring substituted with a chloro and trifluoromethyl group, as well as an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-4-(trifluoromethyl)-1,3-thiazol-2-yl)-N-methylacetamide typically involves the construction of the thiazole ring followed by the introduction of the chloro and trifluoromethyl groups. One common method involves the reaction of 2-aminothiazole with chloroacetyl chloride in the presence of a base to form the intermediate 2-chloro-N-(thiazol-2-yl)acetamide. This intermediate is then reacted with trifluoromethyl iodide under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-Chloro-4-(trifluoromethyl)-1,3-thiazol-2-yl)-N-methylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield N-(5-amino-4-(trifluoromethyl)-1,3-thiazol-2-yl)-N-methylacetamide.
Scientific Research Applications
N-(5-Chloro-4-(trifluoromethyl)-1,3-thiazol-2-yl)-N-methylacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its unique chemical structure.
Industry: Utilized in the development of agrochemicals, particularly as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of N-(5-Chloro-4-(trifluoromethyl)-1,3-thiazol-2-yl)-N-methylacetamide involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups contribute to its binding affinity and specificity towards these targets. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridine: Another compound with a trifluoromethyl group, used in agrochemicals and pharmaceuticals.
Chlorothiazole: A thiazole derivative with a chloro group, known for its biological activities.
Uniqueness
N-(5-Chloro-4-(trifluoromethyl)-1,3-thiazol-2-yl)-N-methylacetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
CAS No. |
134881-07-5 |
|---|---|
Molecular Formula |
C7H6ClF3N2OS |
Molecular Weight |
258.65 g/mol |
IUPAC Name |
N-[5-chloro-4-(trifluoromethyl)-1,3-thiazol-2-yl]-N-methylacetamide |
InChI |
InChI=1S/C7H6ClF3N2OS/c1-3(14)13(2)6-12-4(5(8)15-6)7(9,10)11/h1-2H3 |
InChI Key |
NOOPDPLJHHBQGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C1=NC(=C(S1)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















